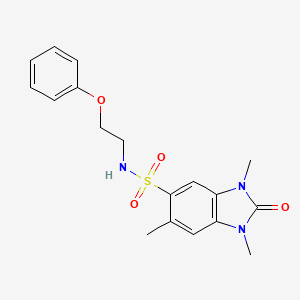![molecular formula C42H38N4O8 B11054883 diethyl 4,4'-[(1,2-dioxoethane-1,2-diyl)bis(phenylimino)]bis(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate)](/img/structure/B11054883.png)
diethyl 4,4'-[(1,2-dioxoethane-1,2-diyl)bis(phenylimino)]bis(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2-{[5-(ETHOXYCARBONYL)-5-METHYL-2-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ANILINO}-2-OXOACETYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ETHYL 4-[(2-{[5-(ETHOXYCARBONYL)-5-METHYL-2-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ANILINO}-2-OXOACETYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ETHYL 4-[(2-{[5-(ETHOXYCARBONYL)-5-METHYL-2-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ANILINO}-2-OXOACETYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-[(2-{[5-(ETHOXYCARBONYL)-5-METHYL-2-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ANILINO}-2-OXOACETYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 4-({2-[(2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}PHENYL)DISULFANYL]BENZOYL}AMINO)BENZOATE: Another complex organic compound with similar functional groups.
ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE: Shares structural similarities and is used in related research applications.
ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE: Another compound with comparable properties and uses.
Properties
Molecular Formula |
C42H38N4O8 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
ethyl 4-(N-[2-(N-(5-ethoxycarbonyl-5-methyl-2-oxo-1-phenylpyrrol-3-yl)anilino)-2-oxoacetyl]anilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C42H38N4O8/c1-5-53-39(51)41(3)27-33(35(47)45(41)31-23-15-9-16-24-31)43(29-19-11-7-12-20-29)37(49)38(50)44(30-21-13-8-14-22-30)34-28-42(4,40(52)54-6-2)46(36(34)48)32-25-17-10-18-26-32/h7-28H,5-6H2,1-4H3 |
InChI Key |
GILFBPABOXHXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C(=O)N(C4=CC=CC=C4)C5=CC(N(C5=O)C6=CC=CC=C6)(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide](/img/structure/B11054802.png)
![N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11054827.png)
![7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11054831.png)
![3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11054838.png)
![1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11054846.png)
![3-benzyl-1'-methyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11054849.png)

![1-methyl-3-propyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11054862.png)

![1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054870.png)
![5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11054875.png)
![3-(2-chlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054876.png)
![octahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B11054884.png)
![3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054898.png)
